molecular formula C16H16O2 B8678405 2-[(4-Ethylphenyl)methyl]benzoic acid CAS No. 36778-39-9

2-[(4-Ethylphenyl)methyl]benzoic acid

Cat. No.: B8678405
CAS No.: 36778-39-9
M. Wt: 240.30 g/mol
InChI Key: VHNPTINUGMQAKT-UHFFFAOYSA-N
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Description

2-[(4-Ethylphenyl)methyl]benzoic acid is a benzoic acid derivative featuring a 4-ethylbenzyl group substituted at the ortho (2-) position of the aromatic ring. The compound’s structure combines a polar carboxylic acid moiety with a hydrophobic 4-ethylbenzyl group, which may influence its physicochemical properties, such as solubility, acidity, and biological interactions. Benzoic acid derivatives are widely studied for their roles in medicinal chemistry, material science, and catalysis, often modulated by substituent effects on the aromatic rings .

Properties

CAS No.

36778-39-9

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-[(4-ethylphenyl)methyl]benzoic acid

InChI

InChI=1S/C16H16O2/c1-2-12-7-9-13(10-8-12)11-14-5-3-4-6-15(14)16(17)18/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

VHNPTINUGMQAKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC=CC=C2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[(4-Ethylphenyl)methyl]benzoic acid with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Features Biological Activity/Applications Reference
This compound C₁₆H₁₆O₂ 240.30 4-Ethylbenzyl group at ortho position Not explicitly reported in evidence
2-[2-(4-Methylphenyl)ethyl]benzoic acid C₁₆H₁₆O₂ 240.30 4-Methylphenylethyl chain at ortho position Physicochemical data available
2-[(4-Fluorophenyl)methyl]benzoic acid C₁₄H₁₁FO₂ 230.24 4-Fluorobenzyl group at ortho position Potential bioactivity inferred from analogs
2-[([1,1′-Biphenyl]-4-ylsulfonyl)amino]benzoic acid C₁₉H₁₅NO₄S 353.39 Biphenylsulfonylamino group at ortho position Weak cytotoxicity (IC₅₀ > 50 µM)
4-[(5-Arylidene-4-oxo-3-thiazolidinyl)methyl]benzoic acid Variable ~350–400 Thiazolidinone moiety at para position LMWPTP inhibition (IC₅₀ < 1 µM)
2-Acetylamino benzoic acid methyl ester (Av7) C₁₀H₁₁NO₃ 193.20 Acetylamino and methyl ester groups Cytotoxic (AGS, HepG2, A549 cell lines)

Key Observations:

Substituent Position and Steric Effects: The ortho-substituted derivatives (e.g., this compound) exhibit increased steric hindrance compared to para-substituted analogs (e.g., 4-[(4-Ethylphenoxy)methyl]benzoic acid, ). This may reduce binding affinity in enzyme pockets but enhance membrane permeability due to lipophilicity.

Electron-Withdrawing vs. Electron-Donating Groups :

  • Electron-withdrawing substituents (e.g., fluorine in 2-[(4-fluorophenyl)methyl]benzoic acid ) increase the acidity of the benzoic acid group (lower pKa), enhancing solubility in polar solvents. In contrast, electron-donating groups (e.g., ethyl in the target compound) may improve lipid solubility.

Biological Activity: Derivatives with bulky hydrophobic groups (e.g., biphenylsulfonylamino in ) show weak cytotoxicity, likely due to reduced cellular uptake or non-specific binding. Thiazolidinone-containing analogs () demonstrate potent enzyme inhibition (IC₅₀ < 1 µM), highlighting the role of heterocyclic moieties in target engagement.

Synthetic and Analytical Methods :

  • Structural characterization of these compounds commonly employs NMR, MS, and X-ray crystallography (). Computational tools like AutoDock () and Multiwfn () are used to predict binding modes and electronic properties.

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